molecular formula C14H17ClN2O2 B2538216 N'-(3-chloro-2-methylphenyl)-N-cyclopentyloxamide CAS No. 433252-19-8

N'-(3-chloro-2-methylphenyl)-N-cyclopentyloxamide

Cat. No. B2538216
CAS RN: 433252-19-8
M. Wt: 280.75
InChI Key: KQAQNWHKDMWXTR-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds involves the formation of amide bonds and the introduction of substituents onto aromatic rings. For instance, a series of N-(arylcarbamothioyl)cyclohexanecarboxamide derivatives were synthesized and characterized, which included chlorophenyl as a substituent . Similarly, other compounds with complex structures involving chloro-acetic hydrazide moieties were synthesized and characterized by various spectroscopic techniques .

Molecular Structure Analysis

The molecular structures of these compounds were elucidated using techniques such as X-ray crystallography and spectroscopy. For example, the crystal structure of N-(naphthalen-1-ylcarbamothioyl)cyclohexanecarboxamide was determined, showing a chair conformation of the cyclohexane ring and an intramolecular hydrogen bond forming a pseudo-six-membered ring . Another compound, 2-Chloro-N-(3-methylphenyl)acetamide, was found to have a syn conformation of the N—H bond to the meta-methyl group .

Chemical Reactions Analysis

The papers describe various chemical reactions, including intramolecular cyclization reactions , as well as the influence of substituents on the reactivity and properties of the compounds. For example, the presence of a methyl group was found to influence the characteristic frequencies of the amide group in N-(3-methylphenyl)-2,2-dichloroacetamide .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds were extensively studied using both experimental and theoretical methods. Vibrational spectroscopy (FT-IR, FT-Raman) and quantum chemical calculations were employed to analyze the fundamental modes and electronic structures of the compounds . The molecular electrostatic potential, frontier molecular orbitals, and thermodynamic properties were also determined, providing insights into the reactivity and stability of the compounds .

Scientific Research Applications

Synthesis and Biological Evaluation of Analogues

A study by Boyd et al. (1980) on the synthesis and antitumor activity of cyclophosphamide analogues demonstrates the process of creating and evaluating compounds for anticancer properties. Cyclophosphamide is known for its use in cancer treatment, and the research focused on its analogues, including the synthesis methods and their potential therapeutic activities, could be relevant for similar applications of "N'-(3-chloro-2-methylphenyl)-N-cyclopentyloxamide" in oncology research (Boyd et al., 1980).

Antimicrobial and Cytotoxic Activities

Research by Noolvi et al. (2014) on novel azetidine-2-one derivatives of 1H-benzimidazole explores the synthesis and evaluation of these compounds for antimicrobial and cytotoxic activities. This study highlights the potential of structurally diverse compounds in providing valuable biological activities, suggesting a similar scope for exploring "this compound" in antimicrobial and cytotoxicity studies (Noolvi et al., 2014).

properties

IUPAC Name

N'-(3-chloro-2-methylphenyl)-N-cyclopentyloxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17ClN2O2/c1-9-11(15)7-4-8-12(9)17-14(19)13(18)16-10-5-2-3-6-10/h4,7-8,10H,2-3,5-6H2,1H3,(H,16,18)(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQAQNWHKDMWXTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)NC(=O)C(=O)NC2CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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